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molecular formula C13H23NOSi B1630526 N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine CAS No. 93102-05-7

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

Cat. No. B1630526
M. Wt: 237.41 g/mol
InChI Key: RPZAAFUKDPKTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221835B2

Procedure details

To a stirred solution of benzyl-trimethylsilanylmethyl-amine (Preparation 28, 25 g, 128.86 mmol) in methanol (300 mL), formaldehyde solution (37-41% w/v, 4.253 g, 141.75 mmol) was added at 0° C. Resulting reaction mixture was stirred at 0° C. for 1 hour and 10-15° C. for 3 hours. K2CO3 (21.34 g, 154.69 mmol) was added to reaction mixture and reaction was stirred at 10-15° C. for 2 hours. After complete consumption of starting material, the resulting reaction mixture was filtered through Buchner funnel; solid was washed by ethyl acetate (3×20 mL). Combined filtrate was concentrated in vacuo to afford product as faint yellow oil (23 g, Crude). Crude compound was used as such for next reaction. (m/z): 195.1 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.253 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
21.34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][Si:10]([CH3:13])([CH3:12])[CH3:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:14]=O.[C:16]([O-:19])([O-])=O.[K+].[K+]>CO>[CH2:1]([N:8]([CH2:14][O:19][CH3:16])[CH2:9][Si:10]([CH3:13])([CH3:12])[CH3:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC[Si](C)(C)C
Name
Quantity
4.253 g
Type
reactant
Smiles
C=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
21.34 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 1 hour and 10-15° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting
CUSTOM
Type
CUSTOM
Details
reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 10-15° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After complete consumption of starting material
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through Buchner funnel
WASH
Type
WASH
Details
solid was washed by ethyl acetate (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Combined filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C[Si](C)(C)C)COC
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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